molecular formula C6H6BrN5O2 B13527903 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide

Cat. No.: B13527903
M. Wt: 260.05 g/mol
InChI Key: SMLQNMOJIBNPQC-UHFFFAOYSA-N
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Description

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide is a heterocyclic compound with significant potential in various scientific fields. Its structure comprises a triazole ring fused to a pyridine ring, with a nitro group at the 6-position and an amine group at the 3-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydrazinopyridine with nitroacetonitrile, followed by cyclization and subsequent bromination to form the hydrobromide salt .

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization and bromination processes efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include various substituted triazolo[4,3-a]pyridines, which can exhibit different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and other interactions that enhance its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amine groups allows for versatile reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H6BrN5O2

Molecular Weight

260.05 g/mol

IUPAC Name

6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide

InChI

InChI=1S/C6H5N5O2.BrH/c7-6-9-8-5-2-1-4(11(12)13)3-10(5)6;/h1-3H,(H2,7,9);1H

InChI Key

SMLQNMOJIBNPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1[N+](=O)[O-])N.Br

Origin of Product

United States

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